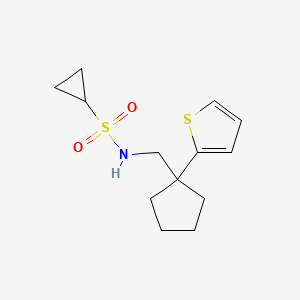![molecular formula C15H11N3O4S B2619830 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865288-07-9](/img/structure/B2619830.png)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound belonging to the class of oxadiazoles This compound features a thiophene ring, an oxadiazole moiety, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group
Mecanismo De Acción
Target of action
The compound contains a thiophene ring, an oxadiazole ring, and a benzodioxine ring. Compounds containing these structures have been studied for their potential biological activities . For example, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
The mode of action of a compound is determined by its interaction with its targets. For instance, the presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical pathways
The specific biochemical pathways affected by this compound would depend on its specific targets. As a general note, compounds containing thiophene and oxadiazole rings have been found to interact with a variety of biochemical pathways due to their ability to form various types of chemical bonds .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned earlier, thiophene derivatives have been found to exhibit a variety of pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the oxadiazole and dihydrobenzo[b][1,4]dioxine-2-carboxamide groups. Common synthetic routes include:
Condensation Reactions: Thiophene derivatives are often condensed with hydrazine to form hydrazides, which are then cyclized to form oxadiazoles.
Amide Coupling: The carboxamide group is introduced through amide coupling reactions using coupling agents like carbodiimides (e.g., DCC, EDC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms and high-throughput screening methods can optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reactions: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation are typical reduction methods.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry and Material Science: This compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity. It is also employed in the synthesis of novel polymers and coatings.
Biology and Medicine: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has shown potential as a therapeutic agent in medicinal chemistry. It is being investigated for its biological activity, including its ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique chemical structure makes it suitable for applications in catalysis, organic synthesis, and as an intermediate in the manufacture of other compounds.
Comparación Con Compuestos Similares
N-(5-(arylcarbonyl)thiazol-2-yl)amides: These compounds share structural similarities with the oxadiazole and thiophene moieties.
N-(thiophen-2-yl) nicotinamide derivatives: These compounds also contain thiophene rings and amide groups, making them structurally related.
Uniqueness: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-13(11-8-20-9-4-1-2-5-10(9)21-11)16-15-18-17-14(22-15)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEMGBVWBOJPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2619748.png)



methanone oxime](/img/structure/B2619755.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619756.png)
![5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B2619760.png)
![(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2619763.png)
![5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2619764.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2619768.png)
![4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2619769.png)
![2-[(3-methoxyphenyl)amino]acetic acid hydrochloride](/img/structure/B2619770.png)
